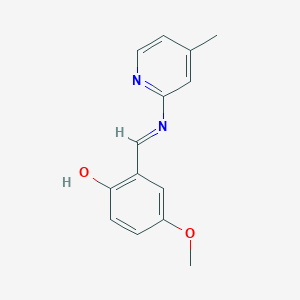

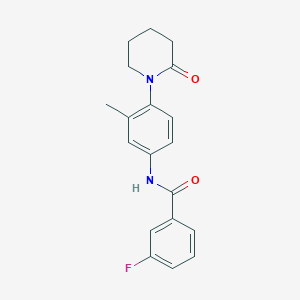

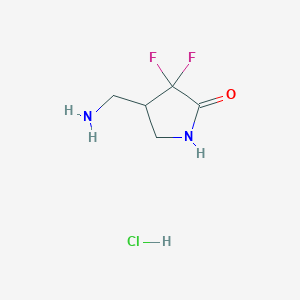

![molecular formula C16H13N3O4 B2637306 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate CAS No. 454192-12-2](/img/structure/B2637306.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate” is a complex organic molecule. It contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. The “4-oxo” indicates a carbonyl group (C=O) at the 4-position of the triazine ring. The “methyl 2-methoxybenzoate” part suggests the presence of a benzoate ester functional group, which is often found in various pharmaceuticals and biological compounds .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The presence of the aromatic triazine ring and the benzoate ester group could potentially have interesting implications for the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic triazine ring and the benzoate ester group. The carbonyl group could potentially be a site of nucleophilic attack, and the ester group could undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación

Photochemistry and Photodegradation Studies

One area of research has explored the photochemistry of pesticides related to (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methoxybenzoate. A study conducted by Abdou, Sidky, and Wamhoff (1987) investigated the photodegradation of Azinphos-ethyl, a compound with a closely related structural motif, identifying various photoproducts and discussing the decay mechanism in chloroform and methanol solutions Abdou, Sidky, & Wamhoff, 1987.

Synthesis and Structural Analysis

Research by Sañudo et al. (2006) focused on synthesizing a new class of cyclic dipeptidyl ureas incorporating triazine derivatives, which are structurally similar or related to the compound of interest. This study provided insights into the synthetic routes and structural analysis of these compounds Sañudo, Marcaccini, Basurto, & Torroba, 2006.

Antimicrobial and Biological Activities

A variety of triazine derivatives have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, which were screened for antimicrobial activities, demonstrating the potential utility of triazine-based compounds in developing new antimicrobial agents Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.

Corrosion Inhibition

Singh et al. (2018) explored the corrosion inhibition performance of triazine derivatives on mild steel in hydrochloric acid, highlighting the importance of electron-donating functional groups in enhancing the corrosion inhibition efficiency. This study underscores the application of triazine compounds in materials science, particularly in corrosion protection Singh, Ansari, Haque, Dohare, Lgaz, Salghi, & Quraishi, 2018.

Quantum Chemical Studies and Molecular Docking

Further research extends into the quantum chemical studies and molecular docking of triazine derivatives to understand their interaction with biological targets. The study by Rayes et al. (2019) on the synthesis, molecular docking, and biological evaluation of new benzotriazines provides valuable insights into the potential therapeutic applications of these compounds Rayes, Ali, Fathalla, & Mahmoud, 2019.

Safety and Hazards

Direcciones Futuras

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study its interactions with other molecules and its potential uses in fields like medicine or materials science .

Propiedades

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-22-14-9-5-3-7-12(14)16(21)23-10-19-15(20)11-6-2-4-8-13(11)17-18-19/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEDICGUBHKRNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

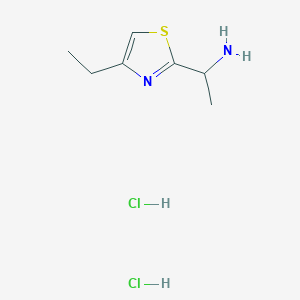

![1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2637226.png)

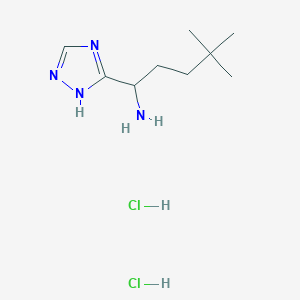

![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propanoic acid](/img/structure/B2637228.png)

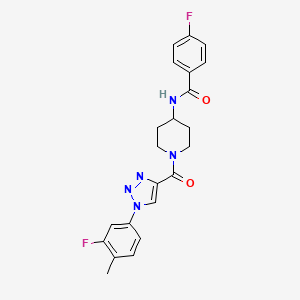

![8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2637232.png)

![1-Methyl-8-(2-methylphenyl)-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)cyclopropanecarboxamide](/img/structure/B2637241.png)